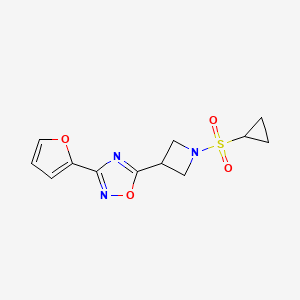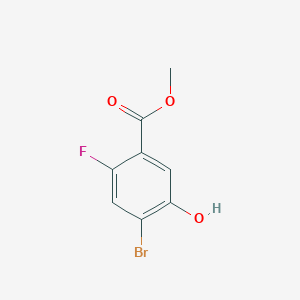
5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Scientific Research Applications
Chemical Reactivity and Synthetic Utility
5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole, as part of the broader family of 1,2,4-oxadiazoles and furan derivatives, demonstrates significant chemical reactivity that is useful in synthetic organic chemistry. The photochemical reactions of 1,3,4-oxadiazoles with furan, for instance, have been explored, showing the formation of cycloadducts and acylfurans under various conditions. These reactions underscore the potential of such compounds in constructing complex heterocyclic structures (Tsuge et al., 1973). Similarly, the oxadiazole and furadiazole rings are noted for their broad range of chemical and biological properties, making them central to the development of new drugs, with notable activities including antibacterial, antitumor, antiviral, and antioxidant effects (Siwach & Verma, 2020).
Biological Activities and Therapeutic Potential
The therapeutic potential of compounds containing oxadiazole or furadiazole rings is significant. These compounds exhibit a variety of biological activities, such as antimicrobial (Prajapati & Thakur, 2014), which is crucial for the development of new antimicrobial agents. Moreover, specific sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight (Shi et al., 2015), indicating their potential application in agricultural sciences to protect crops from bacterial infections.
Drug Design and Molecular Modulation
The heterocyclic structure of this compound can be exploited for drug design, given the compound's potential for modulation of biological targets. Azetidine, pyrrolidine, and piperidine derivatives, including those with oxadiazole moieties, have been explored for their utility as receptor agonists in migraine treatment (Habernickel, 2001). Furthermore, azetidinyl oxadiazoles have been identified as mGluR5 positive allosteric modulators, demonstrating the complex interplay between structural modifications of such molecules and their pharmacological effects (Packiarajan et al., 2012).
properties
IUPAC Name |
5-(1-cyclopropylsulfonylazetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c16-20(17,9-3-4-9)15-6-8(7-15)12-13-11(14-19-12)10-2-1-5-18-10/h1-2,5,8-9H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQISDIKHQVFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Ethoxyphenyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2669115.png)

![2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2669119.png)
![(E)-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2669121.png)
![N6-(sec-butyl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2669122.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2669124.png)
![3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one](/img/structure/B2669126.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2669129.png)
![2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2669130.png)
![N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2669132.png)
![2-(4-chlorophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2669133.png)


![N-[(4-Chlorophenyl)-(4-methylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2669138.png)